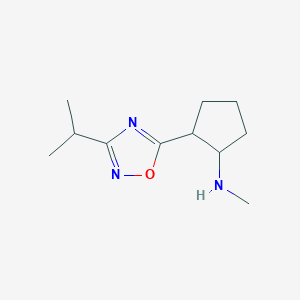

2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine

Description

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine is a bicyclic amine derivative featuring a 1,2,4-oxadiazole ring fused to a cyclopentane moiety. The oxadiazole ring is substituted with an isopropyl group at position 3, while the cyclopentane carries an N-methylamine group. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 237.33 g/mol.

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

N-methyl-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H19N3O/c1-7(2)10-13-11(15-14-10)8-5-4-6-9(8)12-3/h7-9,12H,4-6H2,1-3H3 |

InChI Key |

KCDGCTAOJANRDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCC2NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclopentane and amine groups. One common method involves the reaction of isopropyl hydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with N-methylcyclopentanone under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other derivatives.

Scientific Research Applications

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous 1,2,4-oxadiazole derivatives:

Structural and Functional Comparisons

- Rigidity vs. Flexibility: The target compound’s cyclopentane imparts rigidity, contrasting with the linear pentan-1-amine chain in ’s analog.

- Substituent Effects : The 3-isopropyl group on the oxadiazole ring (target) enhances steric bulk compared to the 3-(3-methylphenyl) group in . This difference could modulate interactions with hydrophobic binding pockets .

- Solubility and Salt Forms : The methylthio group and oxalate salt in ’s compound improve aqueous solubility (pKa ~4.5 for oxalate), whereas the target compound’s free base form may require formulation optimization for bioavailability .

- Aromatic vs. Aliphatic Systems : ’s dichlorophenyl-pyridinyl derivative exhibits dual aromaticity, favoring π-π stacking interactions absent in the aliphatic cyclopentane-based target compound .

Biological Activity

2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine is . The compound features an oxadiazole ring which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that oxadiazole derivatives can exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of bacteria and fungi.

- Anticancer Properties : Certain oxadiazoles are being investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.

- Anti-inflammatory Effects : Compounds with oxadiazole moieties have been noted for their anti-inflammatory properties in various models.

The biological activity of 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine may involve several mechanisms:

- Enzyme Inhibition : Oxadiazoles can act as inhibitors of specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways relevant to inflammation and cancer.

- Radical Scavenging : Some studies suggest that oxadiazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress.

Case Studies

-

Anticancer Activity :

- A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

-

Antimicrobial Efficacy :

- Research indicated that certain oxadiazole compounds showed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

-

Anti-inflammatory Studies :

- In vivo studies using mouse models showed that oxadiazole derivatives could significantly reduce inflammation markers in conditions such as arthritis and colitis.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.